3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that belongs to the class of triazolopyridines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's unique structure incorporates both a triazole and a pyridine ring, which are known for their diverse biological activities.
3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be classified as:
The synthesis of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving high yields and purity of the final product. For example, reactions are often conducted under inert atmospheres to prevent oxidation or other side reactions.
The molecular structure of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine features:
3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine and iodine substituents, which can stabilize certain intermediates during reactions.
The mechanism of action for compounds like 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine often involves:
Research indicates that triazolopyridines can exhibit a range of pharmacological activities including anti-inflammatory and anticancer effects.
Data from various studies indicate that derivatives of triazolopyridines have favorable pharmacokinetic properties which enhance their potential as drug candidates.
3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has potential applications in:
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by a fused bicyclic structure combining a 1,2,4-triazole ring with a pyridine moiety. This architecture confers remarkable versatility in interacting with biological targets, primarily due to its ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking phenomena. Statistical analyses reveal that nitrogen-containing heterocycles dominate FDA-approved drugs, with over 75% of clinically used heterocyclic derivatives containing at least two heteroatoms and approximately 84% of bioactive compounds incorporating nitrogen atoms [5] [9]. The triazolopyridine core specifically enables precise spatial orientation of pharmacophoric elements while maintaining favorable drug-like properties, including metabolic stability and membrane permeability. This has led to its incorporation into compounds targeting diverse therapeutic areas such as oncology, CNS disorders, and infectious diseases, establishing it as a critical scaffold in rational drug design [2] [7] [8].
Triazolopyridine derivatives demonstrate exceptional capability in modulating protein function through multiple mechanisms. As documented in recent literature, these compounds function as potent smoothened (SMO) inhibitors within the Hedgehog signaling pathway, exhibiting significant antiproliferative activity against colorectal carcinoma cells. Compound A11 (a 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivative) exemplifies this application, inhibiting both wild-type SMOWT (IC₅₀ = 0.27 ± 0.06 µM) and mutant SMOD473H (IC₅₀ = 0.84 ± 0.12 µM) isoforms while showing negligible toxicity toward normal cells [2]. Beyond oncology, these scaffolds serve as positive allosteric modulators of metabotropic glutamate receptors (mGluR2), demonstrating their utility in CNS drug discovery [7]. Additional research highlights their application as histone deacetylase (HDAC) inhibitors, specifically targeting HDAC8 isoforms using benzyl-triazolopyridine architectures for cancer therapy [8]. The molecular basis for this broad target engagement lies in the scaffold's ability to mimic purine interactions while providing multiple substitution vectors for structure-activity relationship (SAR) optimization, allowing medicinal chemists to fine-tune target affinity and selectivity profiles.
Iodine substitution at specific positions on the triazolopyridine scaffold imparts unique advantages in both chemical synthesis and biological targeting. The 7-iodo derivative serves as a versatile synthetic intermediate due to the iodine atom's significant polarizability and moderate steric demand, enabling efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for molecular diversification [4] [10]. From a molecular recognition perspective, the heavy halogen atom influences electron distribution within the aromatic system and provides a hydrophobic contact point for target binding pockets. Notably, the carbon-iodine bond exhibits a bond dissociation energy of approximately 240 kJ/mol and a bond length of 2.10 Å, creating a distinctive electronic and steric profile compared to other halogens [3]. These properties enhance interactions with halogen-binding domains in proteins, particularly those containing oxygen, nitrogen, or sulfur atoms, and π-systems. In antimicrobial applications, iodinated triazolopyridines demonstrate substantial activity against Gram-positive bacteria, with MIC values as low as 16 μg/mL against Bacillus subtilis [4].
Table 1: Biological Activities of Selected Iodo-Substituted Triazolopyridine Derivatives
Compound Structure | Biological Target | Key Activity Metric | Reference |
---|---|---|---|
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | Gram-positive bacteria | MIC = 16 μg/mL (B. subtilis) | [4] |
Compound A11 (SMO inhibitor) | Smoothened receptor | IC₅₀ = 0.27 ± 0.06 µM (SMOWT) | [2] |
3-Iodo-[1,2,4]triazolo[4,3-a]pyridine | Synthetic intermediate | Cross-coupling precursor | [10] |
The specific molecular architecture of 3-(2,6-difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1057393-57-3; MW: 357.10 g/mol) integrates strategic elements for optimized bioactivity and synthetic utility [1] [3]. The 3-(2,6-difluorophenyl) substituent provides a sterically defined aromatic system where fluorine atoms ortho to the attachment point create a twist angle relative to the triazolopyridine plane. This conformation is crucial for accessing binding pockets in targets like smoothened (SMO) while enhancing metabolic stability through reduced oxidative susceptibility. Fluorine's strong electronegativity (Pauling scale: 3.98) induces electron withdrawal from the phenyl ring, creating a polarized region favorable for electrostatic interactions with target proteins [6]. Simultaneously, the 7-iodo group serves as both a pharmacophore element and a synthetic handle. This positioning on the electron-deficient pyridine ring activates the carbon towards nucleophilic displacement or metal-catalyzed exchange, facilitating late-stage derivatization. The compound's physicochemical parameters (calculated LogP: ~3.2; polar surface area: ~40 Ų) align with Lipinski's criteria for drug-likeness, suggesting favorable membrane permeability [3].
Table 2: Physicochemical Properties of 3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₆F₂IN₃ | Halogen-rich bioactive scaffold |
Molecular Weight | 357.10 g/mol | Within optimal range for drug penetration |
SMILES | IC₁=CC₂=NN=C(C₃=C(F)C=CC=C₃F)N₂C=C₁ | Precise atomic connectivity specification |
InChIKey | ONUXXSHQXZOGLX-UHFFFAOYSA-N | Unique structural identifier |
Hydrogen Bond Acceptors | 5 (2F, 1I, 3N) | Enhanced target interaction capability |
Rotatable Bonds | 2 | Conformational flexibility for target fitting |
Molecular modeling analyses suggest that the 2,6-difluorophenyl moiety at position 3 and the iodo substituent at position 7 create a complementary electronic surface that may engage with hydrophobic subpockets and halogen-bonding domains in oncological targets like SMO or HDACs. This specific substitution pattern differentiates it from simpler analogues such as 3-(2-fluorophenyl)-7-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1019918-45-6) [6], where monofluorination and chloro substitution yield less potent derivatives. The synergistic combination of fluorine atoms and iodine within this triazolopyridine framework exemplifies contemporary structure-based design principles for next-generation heterocyclic pharmacophores targeting challenging disease mechanisms [2] [8] [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5